molecular formula C18H18N2O B2731705 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 6649-95-2

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B2731705
CAS No.: 6649-95-2
M. Wt: 278.355
InChI Key: LACQLKYZMSEMTM-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. This compound features a tetrahydro-beta-carboline core with a methoxyphenyl substituent at the 1-position. Beta-carbolines are naturally occurring alkaloids found in various plants and animals, and they have been studied for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydro-beta-carboline frameworks. The reaction involves the condensation of tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 3-methoxybenzaldehyde is used as the aldehyde component. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, in solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding beta-carboline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beta-carboline-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of beta-carboline analogs.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex beta-carboline derivatives with potential therapeutic properties.

    Biology: It has been investigated for its role in modulating biological processes, such as enzyme inhibition and receptor binding.

    Medicine: Research has shown that beta-carbolines, including this compound, exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making them promising candidates for drug development.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity. Additionally, it may inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives, such as:

    Harmine: A naturally occurring beta-carboline with potent anti-cancer and neuroprotective properties.

    Harmaline: Another naturally occurring beta-carboline known for its psychoactive effects.

    Tetrahydroharmine: A reduced form of harmine with similar biological activities.

The uniqueness of this compound lies in its specific methoxyphenyl substituent, which can influence its biological activity and chemical reactivity compared to other beta-carbolines.

Biological Activity

1-(3-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as 1-(3-methoxy-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline (CAS No. 6649-95-2), is a compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial effects. This article provides a detailed overview of its biological activity based on recent research findings.

PropertyValue
Molecular FormulaC18H18N2O
Molecular Weight278.348 g/mol
LogP3.7404
PSA37.05
Melting Point154 - 156 °C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, influencing mood and cognitive functions. The methoxyphenyl group enhances its binding affinity and selectivity for specific receptor subtypes, which may contribute to its pharmacological profile .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In Vitro Studies : A study evaluated the cytotoxicity of several beta-carboline derivatives against various cancer cell lines. The results indicated that compounds with a methoxy group exhibited enhanced activity against human tumor cells (e.g., KB and A549) with IC50 values ranging from 8.8 to 18.1 µM .
  • Mechanism Insights : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest in cancer cells. The compound's structure allows it to interfere with cellular signaling pathways critical for tumor growth .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated:

  • Studies on Neurodegeneration : Research indicates that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis. This protective effect is thought to arise from their ability to modulate neurotransmitter systems and reduce neuroinflammation .
  • Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions by improving synaptic plasticity and neurogenesis in animal models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

  • In Vitro Antimicrobial Studies : Research has shown that beta-carbolines possess significant antimicrobial activity against bacteria and fungi. The presence of the methoxy group may enhance this activity by altering membrane permeability or interfering with metabolic pathways in microbes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related beta-carboline compounds:

  • Cytotoxicity Against Trypanosoma cruzi : A derivative exhibited promising trypanocidal activity with an IC50 of 14.9 µM against the epimastigote form of T. cruzi while showing low cytotoxicity towards mammalian cells .
  • Combination Therapies : In vivo studies indicated that combining beta-carboline derivatives with standard chemotherapeutic agents like Paclitaxel improved anticancer efficacy in murine models .

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-21-13-6-4-5-12(11-13)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18/h2-8,11,17,19-20H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACQLKYZMSEMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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